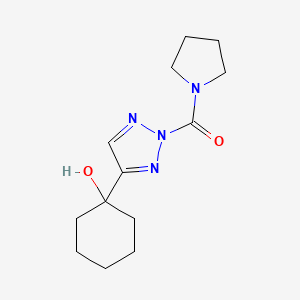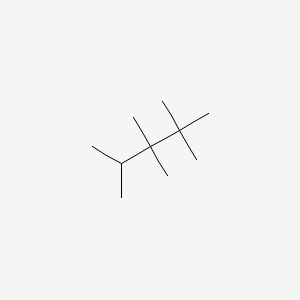
2,2,3,3,4-Pentamethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4-Pentamethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their relatively low reactivity compared to other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4-Pentamethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,3,4-Pentamethylpentene, which involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
2,2,3,3,4-Pentamethylpentane can undergo several types of chemical reactions, including:
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Halogens (Cl2, Br2) with UV light or radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated alkanes
科学的研究の応用
2,2,3,3,4-Pentamethylpentane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its potential effects on biological membranes and lipid bilayers.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2,2,3,3,4-Pentamethylpentane primarily involves its interactions with other molecules through van der Waals forces. Due to its non-polar nature, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. This disruption can affect membrane fluidity and permeability, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,2,3,3-Tetramethylbutane
- 2,2,4-Trimethylpentane
- 2,3,3-Trimethylpentane
Uniqueness
2,2,3,3,4-Pentamethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and melting point differ from those of its isomers due to the unique arrangement of its carbon atoms .
特性
CAS番号 |
16747-44-7 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,2,3,3,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3 |
InChIキー |
WKQBIIUOSATALN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


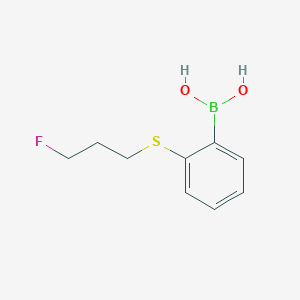
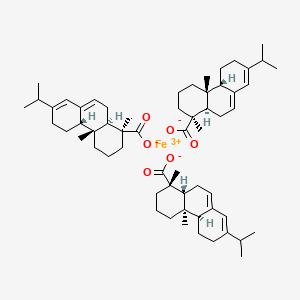
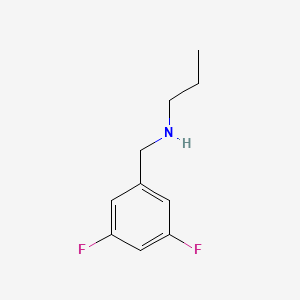
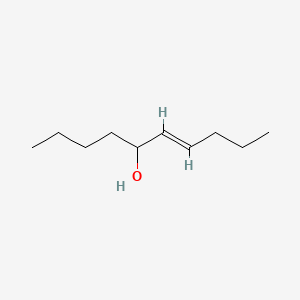
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

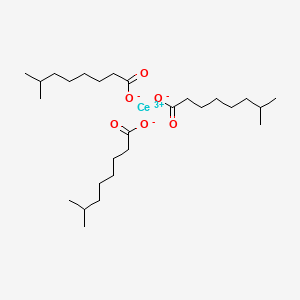
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
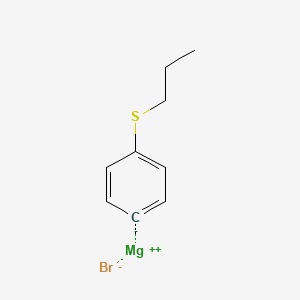
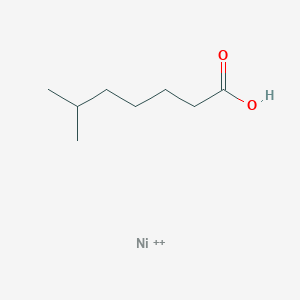
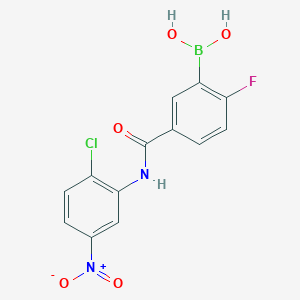
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
